α4β2 nAChR Subtype Binding Affinity Comparison: Epibatidine vs. Nicotine, Varenicline, Cytisine, and ABT-594
Epibatidine demonstrates picomolar binding affinity for the α4β2 nAChR subtype (Ki = 43 pM, Ki = 0.021 nM depending on assay) [1] [2]. This affinity is approximately 35-fold higher than nicotine (Ki = 1.5 nM) [3] and approximately 5000-fold more potent than its affinity for the α7 nAChR subtype (Ki = 230 nM) [1]. When compared to varenicline (Ki = 0.11 nM) [4] and the analog ABT-594 (Ki = 37 pM) [5], epibatidine's affinity profile provides a unique reference point. In a head-to-head comparison using the same experimental system (human α4β2 expressed in SH-EP1 cells), epibatidine exhibited a Ki of 10 nM while the ganglionic α3β4 subtype showed a Ki of 560 nM, a 56-fold difference [6].
| Evidence Dimension | Binding Affinity (Ki) for nAChR Subtypes |
|---|---|
| Target Compound Data | α4β2: Ki = 43 pM (rat brain membranes, [3H]cytisine displacement) [1]; Ki = 0.021 ± 0.005 nM (rat brain membranes, [3H]-nicotine binding) [2]; α7: Ki = 230 nM [1]; α3β4: Ki = 560 nM [6] |
| Comparator Or Baseline | (-)-Nicotine: α4β2 Ki = 1.5 nM [3]; Varenicline: α4β2 Ki = 0.11 nM [4]; ABT-594: α4β2 Ki = 37 pM [5]; α3β4: Ki = 560 nM (same assay as epibatidine) [6] |
| Quantified Difference | Epibatidine α4β2 affinity is 35-fold higher than nicotine (1.5 nM vs. 0.043 nM); approximately 5000-fold selective for α4β2 over α7 (43 pM vs. 230 nM) [1]; 56-fold selective for α4β2 over α3β4 (10 nM vs. 560 nM) [6] |
| Conditions | Rat brain membranes, [3H]cytisine displacement [1]; Human α4β2 expressed in SH-EP1 cells, [3H]-epibatidine displacement [6]; Human α3β4 expressed in SH-SY5Y cells [6] |
Why This Matters
The picomolar α4β2 affinity enables epibatidine dihydrochloride to serve as a high-sensitivity radioligand ([3H] or [125I] labeled) and as a benchmark reference agonist for characterizing novel nAChR ligands.
- [1] Sullivan JP, Decker MW, Brioni JD, Donnelly-Roberts D, Anderson DJ, Bannon AW, et al. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors. J Pharmacol Exp Ther. 1994;271(2):624-631. View Source
- [2] J Neurosci. Agonist comparison table: (±)-Epibatidine binding to rat brain membranes [3H]-nicotine binding α4β2*, Ki = 0.021 ± 0.005 nM. View Source
- [3] Carroll FI, et al. Epibatidine and derivatives, compositions and methods of treating pain. Binding affinity comparison of (-)-epibatidine (Ki = 0.055 nM) vs. (-)-nicotine (Ki = 1.5 nM). View Source
- [4] IUPHAR/BPS Guide to Pharmacology. Varenicline: Binding affinity to human α4β2 nAChR, Ki = 0.11 nM. View Source
- [5] Donnelly-Roberts DL, et al. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. J Pharmacol Exp Ther. 1998;285(2):777-786. View Source
- [6] BindingDB BDBM50387569. Affinity Data: Ki = 10 nM for human α4β2 nAChR; Ki = 560 nM for human ganglionic α3β4 nAChR. View Source
